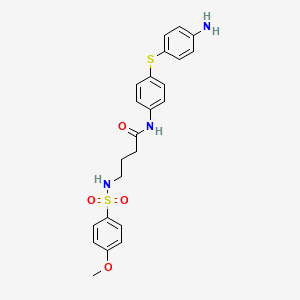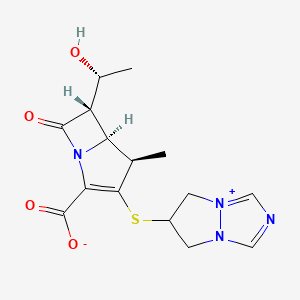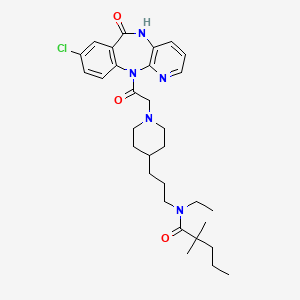
氨氟噻唑
描述
氨氟噻唑是一种化学化合物,以其作为黄嘌呤氧化酶抑制剂的作用而闻名。 它主要用于治疗痛风,痛风是一种以血液中尿酸水平升高为特征的疾病 . 该化合物的化学结构由连接到苯环上的三氟甲基基团的存在来定义,苯环进一步连接到带有氨基和羧酸基团的异噻唑环 .
科学研究应用
氨氟噻唑在科学研究中具有广泛的应用:
化学: 它被用作模型化合物来研究黄嘌呤氧化酶抑制和相关的酶促过程。
生物学: 氨氟噻唑的研究集中在其对细胞代谢和氧化应激的影响。
医学: 氨氟噻唑正在研究其在涉及氧化应激和炎症的疾病(如缺血再灌注损伤)中的潜在治疗作用。
作用机制
氨氟噻唑通过抑制黄嘌呤氧化酶发挥作用。该酶负责将次黄嘌呤氧化为黄嘌呤,然后氧化为尿酸。通过抑制黄嘌呤氧化酶,氨氟噻唑减少尿酸的产生,从而降低其在血液中的水平。 这种机制在痛风的治疗中特别有益,因为过量的尿酸会导致关节中形成疼痛的晶体 .
类似化合物:
别嘌醇: 另一种用于治疗痛风的黄嘌呤氧化酶抑制剂。
非布司他: 一种非嘌呤黄嘌呤氧化酶抑制剂,具有类似的作用机制。
比较:
别嘌醇: 虽然氨氟噻唑和别嘌醇都抑制黄嘌呤氧化酶,但氨氟噻唑具有不同的化学结构,并且可能表现出不同的药代动力学特性。
非布司他: 与氨氟噻唑不同,非布司他是一种非嘌呤抑制剂,这可能会导致与嘌呤代谢相关的副作用更少。
总之,氨氟噻唑是一种用途广泛的化合物,在医药和科学研究中具有重要的应用。其独特的化学结构和作用机制使其成为研究和治疗与氧化应激和尿酸代谢相关的疾病的宝贵工具。
生化分析
Biochemical Properties
Amflutizole interacts with the enzyme xanthine oxidase, inhibiting its activity . Xanthine oxidase is involved in the metabolic breakdown of purines, converting hypoxanthine to xanthine, and xanthine to uric acid. By inhibiting xanthine oxidase, Amflutizole reduces the production of uric acid, thereby mitigating the symptoms of gout .
Cellular Effects
Amflutizole’s primary cellular effect is the reduction of uric acid production. This can influence cell function by reducing the formation of urate crystals, which can cause inflammation and damage in various tissues, particularly in the joints .
Molecular Mechanism
Amflutizole exerts its effects at the molecular level by binding to the molybdenum atom in the active site of xanthine oxidase, inhibiting the enzyme’s ability to catalyze the oxidation of hypoxanthine and xanthine to uric acid .
Metabolic Pathways
Amflutizole is involved in the purine degradation pathway, where it interacts with the enzyme xanthine oxidase . This interaction can affect the metabolic flux of the pathway, leading to decreased levels of uric acid.
准备方法
合成路线和反应条件: 氨氟噻唑的合成涉及几个关键步骤:
异噻唑环的形成: 第一步涉及通过环化反应形成异噻唑环。这可以通过在受控条件下使合适的先驱体与硫和氮源反应来实现。
三氟甲基基团的引入: 三氟甲基基团通过亲核取代反应引入,其中三氟甲基化试剂与苯环反应。
胺化和羧化:
工业生产方法: 氨氟噻唑的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 诸如连续流反应器和自动化合成平台之类的技术通常被用来提高效率和可扩展性 .
化学反应分析
反应类型: 氨氟噻唑经历各种化学反应,包括:
氧化: 氨氟噻唑可以被氧化以形成相应的亚砜和砜。
还原: 还原反应可以将硝基转化为氨基。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
主要产品:
氧化: 亚砜和砜。
还原: 氨基衍生物。
相似化合物的比较
Allopurinol: Another xanthine oxidase inhibitor used in the treatment of gout.
Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.
Topiroxostat: A newer xanthine oxidase inhibitor with enhanced selectivity and potency
Comparison:
Allopurinol: While both amflutizole and allopurinol inhibit xanthine oxidase, amflutizole has a different chemical structure and may exhibit different pharmacokinetic properties.
Febuxostat: Unlike amflutizole, febuxostat is a non-purine inhibitor, which may result in fewer side effects related to purine metabolism.
Topiroxostat: Topiroxostat is known for its higher selectivity and potency compared to amflutizole, making it a more effective option in certain clinical scenarios
属性
IUPAC Name |
4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMCEGAWQYTFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868642 | |
| Record name | Amflutizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82114-19-0 | |
| Record name | Amflutizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82114-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amflutizole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082114190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amflutizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMFLUTIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83N680M457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Amflutizole and how does it impact serum urate concentrations?
A: Amflutizole exhibits antihyperuricemic properties primarily by enhancing the renal clearance of uric acid [, ]. While it demonstrates modest xanthine oxidase inhibition [, ], this effect contributes less significantly to its antihyperuricemic action compared to its impact on renal clearance.
Q2: Has Amflutizole proven effective in achieving adequate control of serum urate levels in individuals with gout and hyperuricemia?
A: Despite its significant antihyperuricemic effects, studies indicate that the doses of Amflutizole used were insufficient to adequately control serum urate concentrations in patients with gout and hyperuricemia [, ]. Further research may be required to determine if higher doses could achieve desired therapeutic outcomes.
Q3: Beyond its antihyperuricemic effects, what other biological activities has Amflutizole demonstrated?
A: Amflutizole has shown potent antioxidant properties in in vitro studies using colonic biopsies [, ]. This antioxidant activity has been proposed as a potential mechanism for therapeutic benefits in inflammatory bowel disease.
Q4: Are there any structural analogues of Amflutizole that have been investigated?
A: Yes, methyl 4-amino-3-phenylisothiazole-5-carboxylate, a close structural analogue of Amflutizole, has been studied for its polymorphic properties []. Understanding the structural characteristics of Amflutizole and its analogues can provide valuable insights into their physicochemical properties and potential applications.
Q5: How does Amflutizole interact with the enzyme xanthine oxidase?
A: Amflutizole acts as an inhibitor of xanthine oxidase, although its inhibitory effect is considered modest compared to other inhibitors [, ]. Interestingly, unlike some other xanthine oxidase inhibitors, Amflutizole does not effectively inhibit NADH oxidation by the enzyme []. This difference in inhibitory activity highlights the complexity of Amflutizole's interactions with xanthine oxidase.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


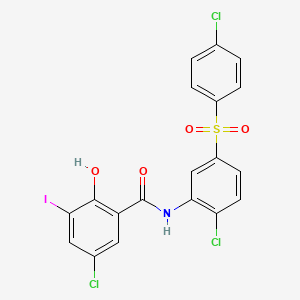
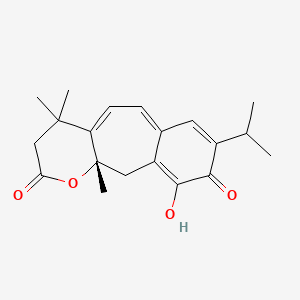
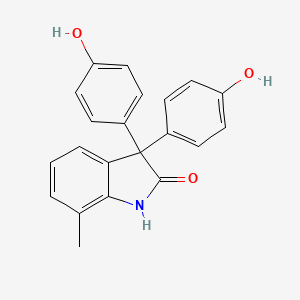
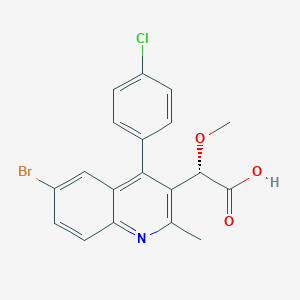
![(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B1666951.png)


